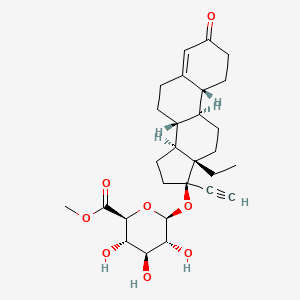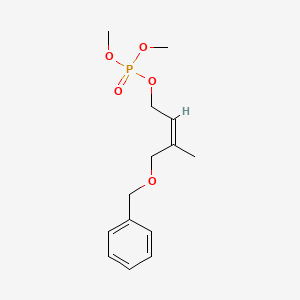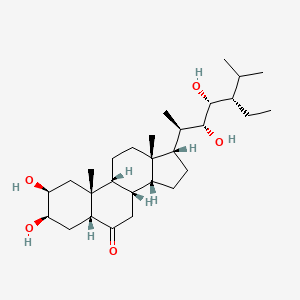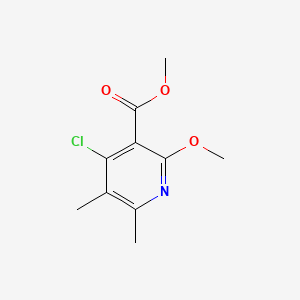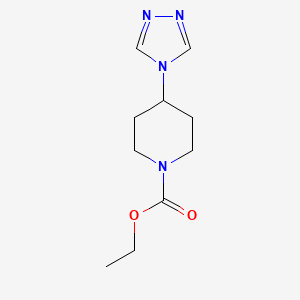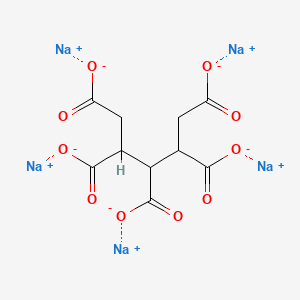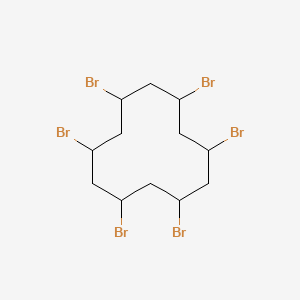
1,3,5,7,9,11-Hexabromocyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,7,9,11-Hexabromocyclododecane is a brominated flame retardant widely used in various industries. It consists of twelve carbon atoms, eighteen hydrogen atoms, and six bromine atoms arranged in a cyclic structure. This compound is primarily utilized in extruded and expanded polystyrene foam for thermal insulation in construction . Its persistence and potential environmental impact have led to significant regulatory scrutiny.
Vorbereitungsmethoden
The synthesis of 1,3,5,7,9,11-Hexabromocyclododecane involves the bromination of cyclododecatriene. The reaction typically occurs in the presence of a bromine source and a suitable solvent under controlled conditions. Industrial production methods often employ continuous processes to ensure consistent quality and yield . The reaction conditions, such as temperature and bromine concentration, are carefully monitored to optimize the production of the desired isomers.
Analyse Chemischer Reaktionen
1,3,5,7,9,11-Hexabromocyclododecane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of brominated by-products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,5,7,9,11-Hexabromocyclododecane has several scientific research applications:
Chemistry: It is studied for its flame-retardant properties and its behavior under various chemical reactions.
Biology: Research focuses on its environmental impact and bioaccumulation in organisms.
Industry: Widely used in the production of polystyrene foam, textiles, and electronic equipment.
Wirkmechanismus
The mechanism by which 1,3,5,7,9,11-Hexabromocyclododecane exerts its effects involves the disruption of cellular processes. It can interfere with lipid and glucose metabolism, leading to metabolic dysfunction . The compound’s bromine atoms play a crucial role in its flame-retardant properties by inhibiting the combustion process.
Vergleich Mit ähnlichen Verbindungen
1,3,5,7,9,11-Hexabromocyclododecane is compared with other brominated flame retardants such as:
Tetrabromobisphenol A (TBBPA): Another widely used flame retardant with different chemical properties and applications.
Polybrominated diphenyl ethers (PBDEs): These compounds have similar flame-retardant properties but differ in their environmental persistence and toxicity.
The uniqueness of this compound lies in its specific isomeric forms and their distinct biological activities .
Eigenschaften
CAS-Nummer |
1093632-34-8 |
|---|---|
Molekularformel |
C12H18Br6 |
Molekulargewicht |
641.7 g/mol |
IUPAC-Name |
1,3,5,7,9,11-hexabromocyclododecane |
InChI |
InChI=1S/C12H18Br6/c13-7-1-8(14)3-10(16)5-12(18)6-11(17)4-9(15)2-7/h7-12H,1-6H2 |
InChI-Schlüssel |
LEOCKULGXOQRTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(CC(CC(CC(CC1Br)Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
![3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B13849529.png)

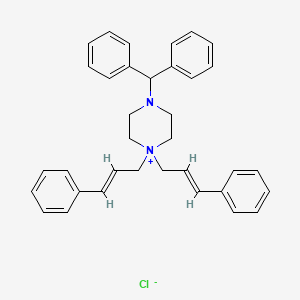
![[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide](/img/structure/B13849542.png)
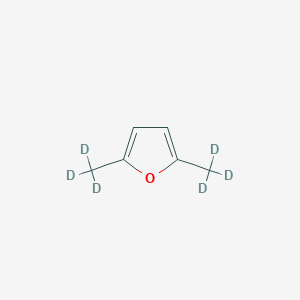
![(S)-4,9-Dihydro-a-[(methoxycarbonyl)amino]-4,6-dimethyl-9-oxo-3-b-D-ribofuranosyl-3H-Imidazo[1,2-a]purine-7-butanoic acid methyl ester](/img/structure/B13849544.png)
![N-[(4-phenylmethoxyphenyl)methyl]hydroxylamine](/img/structure/B13849545.png)
